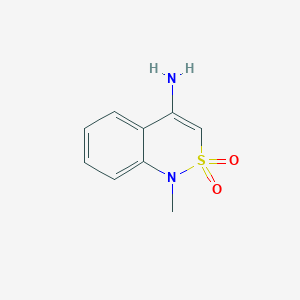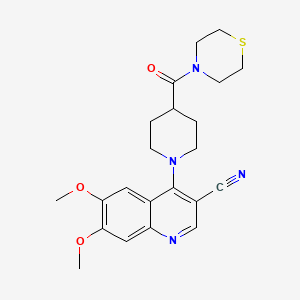
6,7-Dimethoxy-4-(4-(thiomorpholine-4-carbonyl)piperidin-1-yl)quinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6,7-Dimethoxy-4-(4-(thiomorpholine-4-carbonyl)piperidin-1-yl)quinoline-3-carbonitrile” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. They are often used in medicinal chemistry due to their wide range of biological activities .
Synthesis Analysis
The synthesis of quinoline derivatives can involve several methods, including the Skraup synthesis, Combes quinoline synthesis, and Doebner-Miller reaction . The specific synthesis pathway for this compound would depend on the starting materials and the desired functional groups.Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has been conducted on the synthesis of new derivatives of heterocyclic compounds containing pyridine, pyrimidine, and triazole ortho-fused to the isoquinoline moiety, starting from compounds similar to the one . These synthetic efforts aim to explore the chemical space around the quinoline nucleus, potentially leading to compounds with interesting biological activities (Hassaneen et al., 2012).
Chemoselective Synthesis
Another study discusses the substituent-dependent chemoselective synthesis of highly functionalized benzo[h]quinolines. The research highlights how the presence of specific functional groups influences the formation of distinct chemical structures, underscoring the synthetic versatility of quinoline derivatives (Panwar et al., 2018).
Antibacterial Activity
The exploration of tetrahydro-1'H-spiro[indoline-3,4'-quinoline]-3'-carbonitrile derivatives using piperidine as a catalyst has been reported, where synthesized compounds were evaluated for their antibacterial activities. This research indicates the potential of quinoline derivatives in contributing to the development of new antibacterial agents (Vinoth et al., 2021).
Optimization of Synthetic Conditions
Studies have also been conducted on optimizing the reaction conditions for the synthesis of 3-(aryloxy)quinoline derivatives, demonstrating the importance of refining synthetic methodologies to enhance yields and streamline the production of complex quinoline-based compounds (Khan et al., 2013).
Mechanism of Action
Properties
IUPAC Name |
6,7-dimethoxy-4-[4-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S/c1-28-19-11-17-18(12-20(19)29-2)24-14-16(13-23)21(17)25-5-3-15(4-6-25)22(27)26-7-9-30-10-8-26/h11-12,14-15H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHKTXDMLMHQDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)N3CCC(CC3)C(=O)N4CCSCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
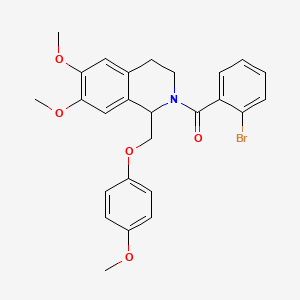
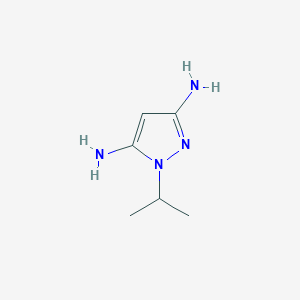
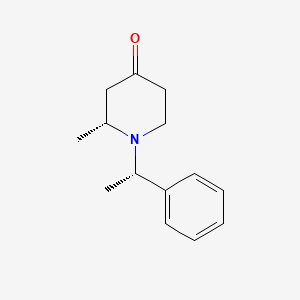
![(E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2631142.png)
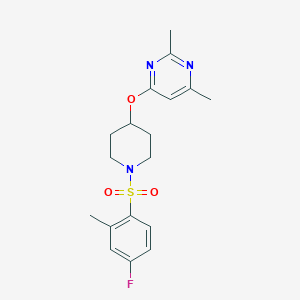
![3-[[5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]sulfonyl]pyridine-2-carbonitrile](/img/structure/B2631147.png)
![6-methyl-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2631150.png)
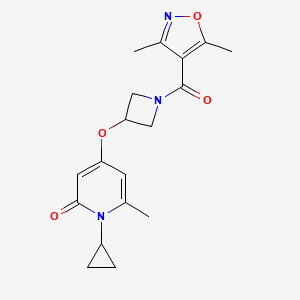
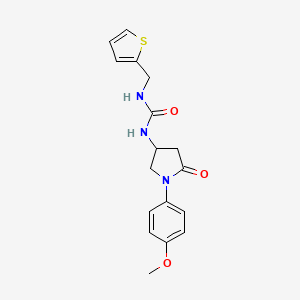
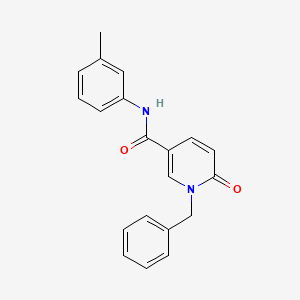
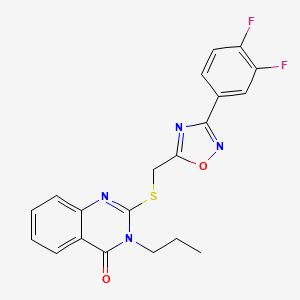

![4-chloro-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2631160.png)
